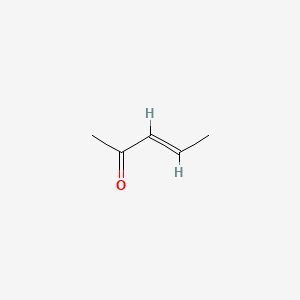
4,6,7-trifluoro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-trifluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative with the molecular formula C9H4F3NO2 This compound is notable for its trifluoromethyl groups at positions 4, 6, and 7 on the indole ring, which impart unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trifluoro-1H-indole-2-carboxylic acid typically begins with 2,4,5-trifluorobenzoic acid as the starting material. The process involves several steps, including cyclization and functional group transformations. One common method involves the following steps:
Cyclization: 2,4,5-trifluorobenzoic acid undergoes cyclization to form the indole core.
Functional Group Transformation: The resulting intermediate is then subjected to various functional group transformations to introduce the carboxylic acid group at position 2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
化学反应分析
Types of Reactions
4,6,7-trifluoro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4,6,7-trifluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting viral infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 4,6,7-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 4,5,6-trifluoro-1H-indole-2-carboxylic acid
- 5,6,7-trifluoro-1H-indole-2-carboxylic acid
- 4,6,7-trifluoro-1H-indole-3-carboxylic acid
Uniqueness
4,6,7-trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl groups, which influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,6,7-trifluoro-1H-indole-2-carboxylic acid involves the introduction of three fluorine atoms onto the indole ring followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-nitroaniline", "ethyl trifluoroacetate", "sodium hydride", "palladium on carbon", "hydrochloric acid", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Reduction of 2-nitroaniline with sodium hydride in ethanol to form 4,6-difluoro-2-nitroaniline", "Treatment of 4,6-difluoro-2-nitroaniline with ethyl trifluoroacetate and palladium on carbon in ethanol to form 4,6-difluoro-1H-indole-2-carboxylic acid ethyl ester", "Hydrolysis of 4,6-difluoro-1H-indole-2-carboxylic acid ethyl ester with hydrochloric acid to form 4,6-difluoro-1H-indole-2-carboxylic acid", "Fluorination of 4,6-difluoro-1H-indole-2-carboxylic acid with sodium hydroxide and elemental fluorine to form 4,6,7-trifluoro-1H-indole-2-carboxylic acid", "Carboxylation of 4,6,7-trifluoro-1H-indole-2-carboxylic acid with carbon dioxide and a base to form the final product" ] } | |
CAS 编号 |
1699249-56-3 |
分子式 |
C9H4F3NO2 |
分子量 |
215.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




